![molecular formula C23H15N7O3 B2838650 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891115-06-3](/img/structure/B2838650.png)
3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic protocols for these compounds involve reactions with appropriate heterocyclic amines and active methylene compounds . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained via the reaction of substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a triazole ring and a pyridazin ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are thermally stable, with decomposition temperatures ranging from 147–228 °C, and exhibit acceptable densities (1.77–1.80 g cm −3) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Metal-Free Synthesis of Heterocyclic Compounds : A study highlighted a novel strategy for synthesizing biologically important heterocyclic compounds, like 1,2,4-triazolo[1,5-a]pyridines, via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which features a short reaction time and high yields. This method allows for the convenient construction of a heterocyclic skeleton through direct oxidative N-N bond formation without the need for metals Zheng et al., 2014.
Ce(III)-Catalyzed Synthesis : Another study introduced an efficient synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins, catalyzed by rare-earth metals. This method provides a broad substrate scope in moderate to excellent yields, highlighting the absence of additives and external oxidants. The process also demonstrates the use of water as the source of the carbonyl oxygen atom in pyridyl benzamides Chen et al., 2018.
Biological Applications
Antimicrobial Evaluation : The synthesis and evaluation of thienopyrimidine derivatives have shown significant antimicrobial activity. This research outlines the process of reacting heteroaromatic o-aminonitrile with various compounds to form [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives, some of which exhibited pronounced antimicrobial properties Bhuiyan et al., 2006.
Spectroscopic and Biological Activity : Research on the synthesis, spectroscopic, and biological activity of derivatives containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety revealed antibacterial and antifungal activities against various microbes. This study underscores the potential therapeutic applications of these compounds Patel & Patel, 2015.
Orientations Futures
The future directions in the research of this compound could involve further exploration of its biological activities, as well as the development of new synthetic routes and derivatives . The compound’s structure–activity relationship could also be a focus of future research, which could aid in the rational design and development of new target-oriented drugs for
Propriétés
IUPAC Name |
3-nitro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7O3/c31-23(16-5-2-8-19(13-16)30(32)33)25-18-7-1-4-15(12-18)20-9-10-21-26-27-22(29(21)28-20)17-6-3-11-24-14-17/h1-14H,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWKCDXOZAHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


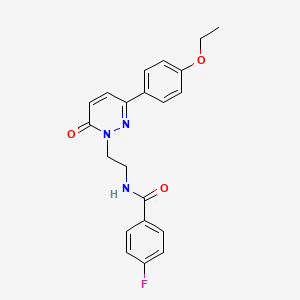
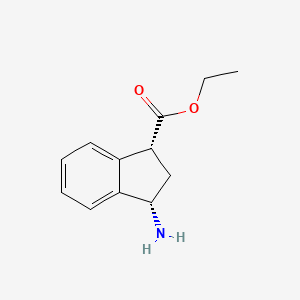
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine](/img/structure/B2838571.png)
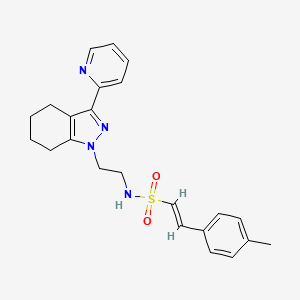

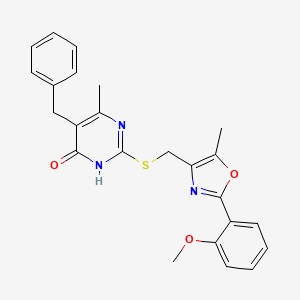
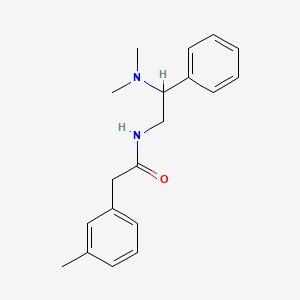
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)
![(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2838581.png)
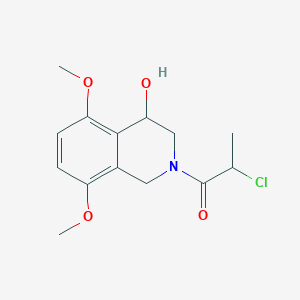
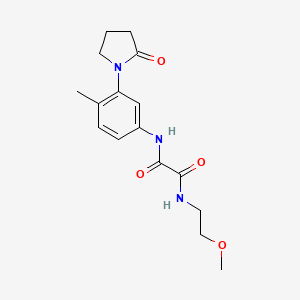
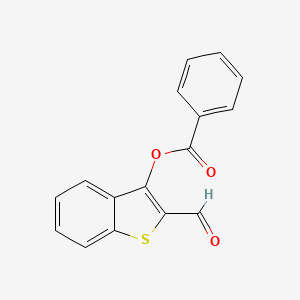
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)